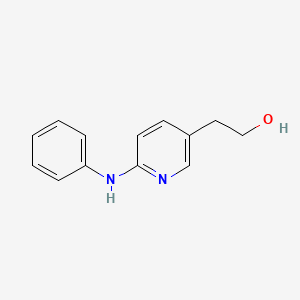
2-(6-(Phenylamino)pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Phenylamino)pyridin-3-yl)ethanol is a chemical compound that features a pyridine ring substituted with a phenylamino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Phenylamino)pyridin-3-yl)ethanol typically involves the reaction of nicotinaldehyde with aromatic amines and triphenylphosphite in the presence of a catalyst such as titanium tetrachloride . This reaction proceeds through a Mannich-type process, which is high yielding and accommodates various substituents into the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Phenylamino)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylamino group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(6-(Phenylamino)pyridin-3-yl)acetaldehyde or 2-(6-(Phenylamino)pyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-(Phenylamino)pyridin-3-yl)ethanolamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(6-(Phenylamino)pyridin-3-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-(Phenylamino)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of heme . This inhibition can lead to the accumulation of protoporphyrin IX, which is toxic to cells, thereby exerting its herbicidal or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)phenylamino derivatives: These compounds share a similar structure but differ in the position of the phenylamino group on the pyridine ring.
Diphenyl ethers: These compounds have a similar aromatic structure but lack the ethanol moiety.
Uniqueness
2-(6-(Phenylamino)pyridin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylamino group and an ethanol moiety on the pyridine ring makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(6-anilinopyridin-3-yl)ethanol |
InChI |
InChI=1S/C13H14N2O/c16-9-8-11-6-7-13(14-10-11)15-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2,(H,14,15) |
InChI Key |
GTEWSALBBJHCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






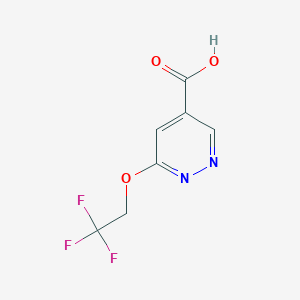

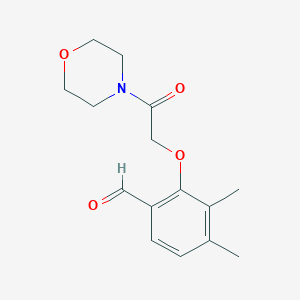
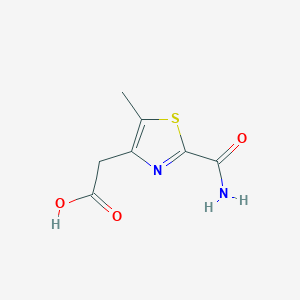
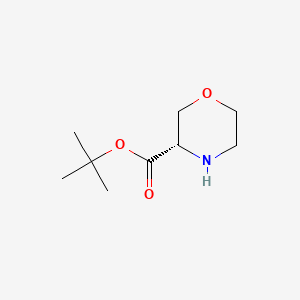

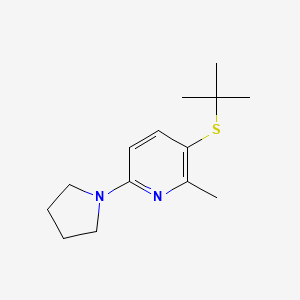
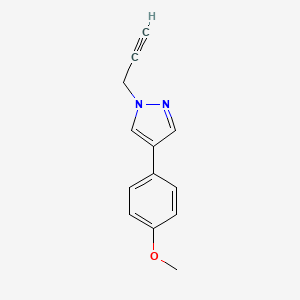
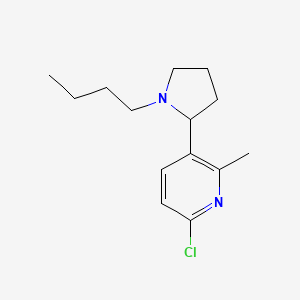
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)
